Milnacipran carbamoyl o-glucuronide, D-
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Overview
Description
Preparation Methods
The preparation of Milnacipran Carbamoyl O-Glucuronide involves the glucuronidation of milnacipran. This process typically requires the use of glucuronic acid derivatives under specific reaction conditions. Industrial production methods for such compounds often involve enzymatic processes or chemical synthesis using glucuronidation agents .
Chemical Reactions Analysis
Milnacipran Carbamoyl O-Glucuronide undergoes several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Milnacipran Carbamoyl O-Glucuronide has several scientific research applications:
Chemistry: It is used in the study of glucuronidation processes and the synthesis of glucuronide conjugates.
Biology: It is used to study the metabolism and pharmacokinetics of milnacipran and its derivatives.
Medicine: It is used in research related to the treatment of fibromyalgia and major depressive disorder.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems .
Mechanism of Action
The mechanism of action of Milnacipran Carbamoyl O-Glucuronide involves its role as a metabolite of milnacipran. Milnacipran inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. The glucuronide conjugate is involved in the excretion and detoxification of milnacipran .
Comparison with Similar Compounds
Milnacipran Carbamoyl O-Glucuronide can be compared with other glucuronide conjugates of similar compounds:
Levomilnacipran Carbamoyl O-Glucuronide: A similar compound derived from levomilnacipran, another SNRI.
Duloxetine Carbamoyl O-Glucuronide: A glucuronide conjugate of duloxetine, another SNRI used for similar therapeutic purposes.
Venlafaxine Carbamoyl O-Glucuronide: A glucuronide conjugate of venlafaxine, another SNRI used in the treatment of depression and anxiety disorders .
Milnacipran Carbamoyl O-Glucuronide is unique due to its specific metabolic pathway and its role in the pharmacokinetics of milnacipran.
Properties
CAS No. |
1446438-97-6 |
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Molecular Formula |
C22H30N2O9 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[[(1S,2R)-2-(diethylcarbamoyl)-2-phenylcyclopropyl]methylcarbamoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H30N2O9/c1-3-24(4-2)20(30)22(12-8-6-5-7-9-12)10-13(22)11-23-21(31)33-19-16(27)14(25)15(26)17(32-19)18(28)29/h5-9,13-17,19,25-27H,3-4,10-11H2,1-2H3,(H,23,31)(H,28,29)/t13-,14+,15+,16-,17+,19+,22+/m1/s1 |
InChI Key |
CJQUAXXSVBPRHH-BHNQXGFYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CNC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CNC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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